molecular formula C13H16OS B1324753 Cyclopentyl 2-thiomethylphenyl ketone CAS No. 898791-42-9

Cyclopentyl 2-thiomethylphenyl ketone

Cat. No. B1324753
M. Wt: 220.33 g/mol
InChI Key: DRUWRPTVXGETEY-UHFFFAOYSA-N
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Description

Cyclopentyl 2-thiomethylphenyl ketone, also known as CPMTK, is a ketone derivative. It has a molecular formula of C13H16OS and a molecular weight of 220.33 g/mol .


Synthesis Analysis

The synthesis of ketones like Cyclopentyl 2-thiomethylphenyl ketone has been a subject of interest in organic chemistry . A photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of commercially available chemicals, aromatic acids, and aryl/alkyl bromides has been reported . This allows for the synthesis of highly functionalized ketones directly, without the preparation of activated carbonyl intermediates or organometallic compounds .


Molecular Structure Analysis

The InChI code for Cyclopentyl 2-thiomethylphenyl ketone is 1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

As a ketone, Cyclopentyl 2-thiomethylphenyl ketone may undergo typical reactions of α-β unsaturated ketones, including nucleophilic conjugate addition, the Baylis–Hillman reaction, and the Michael reaction .


Physical And Chemical Properties Analysis

Cyclopentyl 2-thiomethylphenyl ketone has a molecular weight of 220.34 g/mol . It has a linear formula of C13H16OS .

Scientific Research Applications

1. Biosynthesis and Chemical Synthesis

Cyclopentyl compounds, closely related to Cyclopentyl 2-thiomethylphenyl ketone, have been studied for their roles in biosynthetic pathways and chemical synthesis. For instance, cyclopentyl[b]indole formation is involved in the assembly of scytonemin, a cyanobacterial sunscreen. The process includes important intermediates like beta-ketoacid 2, produced by ThDP-dependent enzyme ScyA, and involves mechanisms like cyclization and decarboxylation, contributing to cyclopentane formation (Balskus & Walsh, 2009). Moreover, the reaction profile of cyclopentyl organometallic reagents with aliphatic ketones, which can be tuned by changing the metal atom, has been explored. Cyclopentylmagnesium bromide, for example, reduces aldehydes and ketones to alcohols without C-C bond formation, displaying good diastereoselectivity in the reduction of substituted cyclic and polycyclic ketones. The addition protocols of such reagents have been utilized in the asymmetric synthesis of medicinally important compounds (Roy et al., 2009).

2. Catalysis and Reaction Mechanisms

Cyclopentyl compounds are also integral in catalysis and reaction mechanisms. For instance, Cyclopentyl methyl ether–NH4X has been used as a solvent/catalyst system for acetalization reactions under Dean-Stark conditions, proving its utility in the synthesis of 1,3-dioxanes and 1,3-dioxolanes (Azzena et al., 2015). Additionally, cyclopentyl compounds have been shown to undergo oxidative addition to form key intermediates for Ni(0)-catalyzed homo- or heterocycloaddition, producing cyclopentane compounds with carbonyl substituents (Ogoshi et al., 2006).

3. Environmental and Industrial Applications

In an environmental context, cyclopentyl compounds like cyclopentanone have been identified as major products in the pyrolysis of organic-rich shales, serving as important platform chemicals for various industrial syntheses, including biofuels (Jiang et al., 2018). Furthermore, cyclopentylamine, derived from cyclopentanone, has been found valuable in producing pesticides, cosmetics, and medicines, demonstrating the multifaceted application potential of cyclopentyl compounds in various industries (Guo et al., 2019).

Future Directions

Ketones like Cyclopentyl 2-thiomethylphenyl ketone have gained significant attention in recent years due to their various applications in scientific experiments. The development of practical routes to ketones from feedstock chemicals continues to be a subject of interest . This includes the exploration of new catalytic strategies for the production of ketones .

properties

IUPAC Name

cyclopentyl-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OS/c1-15-12-9-5-4-8-11(12)13(14)10-6-2-3-7-10/h4-5,8-10H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUWRPTVXGETEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642561
Record name Cyclopentyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl 2-thiomethylphenyl ketone

CAS RN

898791-42-9
Record name Cyclopentyl[2-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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